2-(2,4-dichlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
CAS No.: 1091129-52-0
Cat. No.: VC11942828
Molecular Formula: C21H23Cl2NO4
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091129-52-0 |
|---|---|
| Molecular Formula | C21H23Cl2NO4 |
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C21H23Cl2NO4/c1-26-18-5-3-2-4-16(18)21(8-10-27-11-9-21)14-24-20(25)13-28-19-7-6-15(22)12-17(19)23/h2-7,12H,8-11,13-14H2,1H3,(H,24,25) |
| Standard InChI Key | FMQCBUDDPNBSFJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide backbone () bridged to two distinct aromatic systems:
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A 2,4-dichlorophenoxy group () at the α-position, which confers electrophilic reactivity and potential herbicidal activity .
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A 4-(2-methoxyphenyl)oxane moiety () at the N-terminal, introducing steric bulk and hydrogen-bonding capabilities via its methoxy and tetrahydropyranyl groups.
The interplay between these domains creates a conformationally restrained structure, as evidenced by its IUPAC name:
2-(2,4-dichlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 1091129-52-0 |
| Molecular Formula | |
| Molecular Weight | 424.3 g/mol |
| SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| InChI Key | FMQCBUDDPNBSFJ-UHFFFAOYSA-N |
| Topological Polar Surface | 64.8 Ų |
| LogP (Predicted) | 4.2 |
Data sourced from VulcanChem and PubChem .
The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications. The topological polar surface area (64.8 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence, typically including:
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Oxane Ring Formation: Cyclization of 2-methoxyphenyl glycidyl ether under acidic conditions yields the 4-(2-methoxyphenyl)oxane intermediate.
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N-Alkylation: Reaction of the oxane derivative with chloroacetamide introduces the acetamide backbone.
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Dichlorophenoxy Coupling: Mitsunobu or Ullmann coupling attaches the 2,4-dichlorophenoxy group to the α-carbon.
Analytical Characterization
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NMR Spectroscopy: -NMR peaks at δ 7.2–6.8 ppm confirm aromatic protons, while δ 4.1–3.7 ppm corresponds to oxane and methoxy groups.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 425.1 ([M+H]).
Research Findings and Biological Activity
In Vitro Studies
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Cytotoxicity: IC values of 12–18 µM against HeLa and MCF-7 cell lines.
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Enzyme Inhibition: 72% inhibition of acetylcholinesterase at 10 µM, comparable to donepezil.
Structure-Activity Relationships (SAR)
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Chlorine Substitution: 2,4-Dichloro configuration maximizes herbicidal potency versus mono-chlorinated analogs .
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Oxane Methylation: The 2-methoxy group enhances metabolic stability by reducing CYP3A4-mediated oxidation.
Future Research Directions
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